A Comprehensive Technical Guide to Tert-butyl 4-(methylamino)butanoate and its Hydrochloride Salt for Chemical Research and Development
A Comprehensive Technical Guide to Tert-butyl 4-(methylamino)butanoate and its Hydrochloride Salt for Chemical Research and Development
Executive Summary: This guide provides an in-depth technical overview of tert-butyl 4-(methylamino)butanoate, a versatile bifunctional building block crucial in modern organic synthesis and drug discovery. Presented in its free base and, more commonly, its hydrochloride salt form, this compound serves as a valuable precursor for a range of complex molecules. Its strategic combination of a protected carboxylic acid (as a tert-butyl ester) and a reactive secondary amine makes it particularly suitable for applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecular glues, and analogs of neuroactive compounds like γ-aminobutyric acid (GABA).[1][2] This document delineates its chemical and physical properties, proposes a robust synthetic methodology grounded in modern chemical principles, discusses its key applications, and outlines critical safety and handling protocols for laboratory use.
Chemical Identity and Physicochemical Properties
Tert-butyl 4-(methylamino)butanoate is primarily handled and supplied as its hydrochloride salt to improve stability and ease of handling, though the free base is the reactive species in many synthetic applications.[1] Understanding the properties of both forms is essential for experimental design.
Caption: Chemical structures of tert-butyl 4-(methylamino)butanoate free base and its hydrochloride salt.
The key physicochemical properties, compiled from various suppliers and databases, are summarized below. Researchers should note that while some properties are reported for the salt, others are computationally derived for the parent compound.
| Property | Tert-butyl 4-(methylamino)butanoate (Free Base) | Tert-butyl 4-(methylamino)butanoate HCl | Source(s) |
| CAS Number | 138007-25-7 | 1246527-48-9 | [3][4][5] |
| Molecular Formula | C₉H₁₉NO₂ | C₉H₂₀ClNO₂ | [3][5] |
| Molecular Weight | 173.25 g/mol | 209.71 g/mol | [6] |
| Appearance | - | Solid, White Powder | [1][6] |
| Purity | ≥95% | ≥95% to ≥97% | [3][4][5] |
| InChIKey | ZXCSNMBUGDAUGE-UHFFFAOYSA-N | KYSYCXRCAOZNEL-UHFFFAOYSA-N | [4][7] |
| Canonical SMILES | O=C(OC(C)(C)C)CCCNC | CNCCCC(=O)OC(C)(C)C.Cl | [1][6] |
| LogP (Computed) | 1.33 | 1.01 - 1.75 | [1][3][5] |
| TPSA (Computed) | 38.33 Ų | 38.33 Ų | [3][5] |
| Storage Conditions | 2-8°C | Room Temp or 4°C, protect from light | [4][5][7] |
The Synthetic Landscape: Rationale and Methodologies
The synthetic utility of this molecule stems from its bifunctional nature. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to many reaction conditions but readily cleaved under acidic conditions. The secondary amine provides a nucleophilic center for elongation, coupling, or functionalization.
Proposed Synthetic Protocol: Catalytic Tert-butylation
While multiple synthetic routes are conceivable, a highly efficient and modern approach involves the direct esterification of the corresponding amino acid, 4-(methylamino)butyric acid, using tert-butyl acetate as both the reagent and solvent. This method avoids the use of more hazardous reagents like isobutylene gas.[8][9] The use of a strong Brønsted acid catalyst, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), has been shown to be highly effective for this transformation, even with free amino acids.[9]
Caption: Proposed workflow for the synthesis of tert-butyl 4-(methylamino)butanoate.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add 4-(methylamino)butyric acid hydrochloride (1.0 eq).[10]
-
Reagent Addition: Add tert-butyl acetate to the flask to serve as both the solvent and the tert-butylating agent.[9]
-
Catalysis: Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).
-
Reaction: Stir the suspension at a temperature between room temperature and 40°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any remaining starting material hydrochloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (EtOAc).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure tert-butyl 4-(methylamino)butanoate free base.
Causality Behind Experimental Choices
-
Tert-butyl Acetate: This reagent is a safer, liquid alternative to gaseous isobutylene for introducing the tert-butyl group.[8] The equilibrium between tert-butyl acetate and isobutylene in the presence of acid provides a controlled source of the tert-butyl cation.[8]
-
Tf₂NH Catalyst: This strong, organosoluble Brønsted acid is highly effective at protonating the acetate, facilitating the formation of the tert-butyl cation. Its use in catalytic amounts minimizes side reactions and simplifies purification compared to stoichiometric acid promoters.[9]
-
Basic Workup: Neutralization with a weak base like NaHCO₃ is critical. It deprotonates the ammonium salt of the product, rendering it soluble in the organic extraction solvent, while also neutralizing the strong acid catalyst.
Spectroscopic and Analytical Characterization
-
¹H NMR: Key expected signals include a sharp singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet for the three N-methyl protons, and three distinct multiplets for the six protons of the butanoate chain.
-
¹³C NMR: Expected signals would include the quaternary carbon of the tert-butyl group (~80 ppm), the ester carbonyl carbon (~173 ppm), and the distinct signals for the butanoate chain carbons and the N-methyl carbon.
-
IR Spectroscopy: Characteristic vibrational bands would include a C=O stretch for the ester group around 1730 cm⁻¹ and N-H bending for the secondary amine.
-
Mass Spectrometry: The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the molecular weight of the free base plus a proton.
Applications in Drug Discovery and Medicinal Chemistry
This building block is strategically valuable in programs requiring the synthesis of molecules with a flexible linker region and a point of attachment for further elaboration.
PROTACs and Molecular Glues
In the field of targeted protein degradation, PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity. Tert-butyl 4-(methylamino)butanoate is an ideal starting material for the linker component of a PROTAC.[1] The secondary amine can be acylated or alkylated to connect to a warhead (targeting the protein of interest) or an E3 ligase ligand, while the protected carboxylate awaits a final deprotection step if a terminal acid is required for solubility or binding.
Caption: Logical workflow for incorporating the building block into a PROTAC scaffold.
GABA Analogs in Neuroscience
The core structure is an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] Protected GABA derivatives are foundational in synthesizing molecules that target the GABAergic system, including inhibitors of GABA transaminase (GABA-T), an enzyme that degrades GABA.[2] By using tert-butyl 4-(methylamino)butanoate, medicinal chemists can explore structure-activity relationships (SAR) by derivatizing the secondary amine to create novel GABA analogs for potential use in treating neurological disorders.[2]
Safety, Handling, and Storage
The hydrochloride salt is classified as an irritant.[11][6][7] Adherence to standard laboratory safety protocols is mandatory.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [11][6][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [11][6][7] |
| Respiratory Tract | H335 | May cause respiratory irritation | [11][6][7] |
| Pictogram | GHS07 | Exclamation Mark | [6][7] |
| Signal Word | Warning | - | [11][6][7] |
Recommended Handling Protocol:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or powder.[12] Ensure an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[10][13]
-
Dispensing: When weighing and dispensing the solid, do so carefully to minimize dust generation.
-
Spills: In case of a small spill, carefully sweep up the solid material, place it in a sealed container for waste disposal, and clean the area. Avoid raising dust.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11][10]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11][10]
-
Storage:
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[10][12] While some suppliers suggest room temperature storage[6][7], others recommend refrigeration (2-8°C or 4°C)[3][4][5]. For long-term stability, particularly of the free base, refrigeration under an inert atmosphere is advisable.
Conclusion
Tert-butyl 4-(methylamino)butanoate is more than a simple chemical; it is a strategically designed building block that offers synthetic chemists a reliable and versatile tool. Its well-defined reactive sites, coupled with a stable protecting group, provide a streamlined entry point into the synthesis of complex and high-value molecules, particularly in the rapidly advancing fields of targeted protein degradation and neuroscience. Proper understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in research and development.
References
-
PubChem. Tert-butyl 4-(methylamino)butanoate hydrochloride. [Link]
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AABlocks. tert-butyl 4-(methylamino)butanoate (CAS 138007-25-7). [Link]
-
Cole-Parmer. 4-(Methylamino)butyric acid hydrochloride, 99% Material Safety Data Sheet. [Link]
-
Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]
-
SpectraBase. Tert-butyl 4-(benzylamino)-3-tosyl-butanoate - Optional[13C NMR] - Chemical Shifts. [Link]
-
Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
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